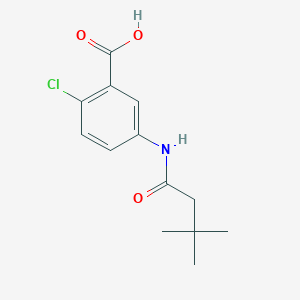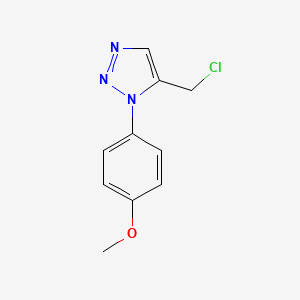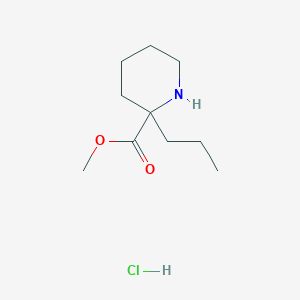
2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid
Übersicht
Beschreibung
2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid is a chemical compound with the CAS Number: 1179220-59-7 . It has a molecular weight of 269.73 . The IUPAC name for this compound is 2-chloro-5-[(3,3-dimethylbutanoyl)amino]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClNO3/c1-13(2,3)7-11(16)15-8-4-5-10(14)9(6-8)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Process Development
Industrial Process Scale-Up of Key Intermediates
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structurally related compound, is crucial in synthesizing a family of SGLT2 inhibitors for diabetes therapy. A scalable, cost-effective, and high-yield process for preparing this compound using dimethyl terephthalate as the raw material has been developed, indicating the potential of related compounds in drug synthesis and industrial-scale production (Zhang et al., 2022).
Biomedical Applications
Antimicrobial and Antiproliferative Agents
Fused pyrimidine derivatives synthesized from 2-amino-5-chlorobenzoic acid exhibit significant anti-inflammatory, antiproliferative, and antimicrobial activities. These findings underscore the potential biomedical applications of chlorobenzoic acid derivatives in treating inflammation and combating microbial infections (Vachala et al., 2011).
Analytical Chemistry
Anion Recognition and Sensing
4-(N,N-Dimethylamino)benzoic acid, a compound with structural similarities, has shown high selectivity and affinity in anion recognition, especially for divalent anions. This property is crucial in developing sensors and analytical methods for detecting specific anions in various matrices (Hou & Kobiro, 2006).
Materials Science
Crystal Engineering and Solid-State Chemistry
2-Chloro-4-nitrobenzoic acid has been used in crystal engineering to synthesize molecular salts with unique supramolecular structures. These salts exhibit interesting halogen bond interactions, highlighting the compound's utility in designing materials with specific crystal properties (Oruganti et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-(3,3-dimethylbutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)7-11(16)15-8-4-5-10(14)9(6-8)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQMJNZRJJUODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)

![2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455639.png)
![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)
![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)


amine dihydrochloride](/img/structure/B1455645.png)

![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)
![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)